molecular formula C38H50N6O5 B12515743 N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide

N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide

Cat. No.: B12515743
M. Wt: 670.8 g/mol
InChI Key: QWAXKHKRTORLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide (IUPAC name confirmed in ) is a peptidomimetic inhibitor of the HIV-1 protease, widely recognized by its generic name Saquinavir. Approved in 1995, it was among the first protease inhibitors developed for antiretroviral therapy. Its structure features:

  • A tert-butylcarbamoyl group linked to a decahydroisoquinoline core, enhancing binding to the protease active site.
  • A quinoline-2-carbonylamino moiety contributing to hydrophobic interactions.
  • A phenylbutan-2-yl backbone with hydroxyl and amide functionalities critical for solubility and target specificity.

Saquinavir exhibits poor aqueous solubility (logP = 3.8) but high affinity for HIV protease, with an IC₅₀ of ~0.4 nM.

Properties

IUPAC Name

N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXKHKRTORLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Saquinavir is synthesized through a multi-step process involving several key intermediates. . The reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of saquinavir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Saquinavir undergoes various chemical reactions, including:

    Oxidation: Saquinavir can be oxidized to form metabolites, primarily in the liver.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can modify the quinoline moiety.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes in the liver.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body, primarily through feces .

Scientific Research Applications

Saquinavir has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Therapeutics

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Weight Key Functional Groups Solubility (logP) Biological Activity Reference
Saquinavir 766.95 g/mol Quinoline, tert-butylcarbamoyl 3.8 HIV protease inhibition
Gancyclovir 255.23 g/mol Guanine derivative, hydroxymethyl -0.7 Antiviral (CMV, herpes)
Acyclovir Prodrug (Dipeptide) ~400–450 g/mol α-Amino esters, bromoacyl 1.2–2.1* Enhanced membrane permeability
Benzoxazole-Butanamide Derivatives ~350–400 g/mol Benzo[d]oxazol-2-yl, methoxyphenyl 2.7–3.1 Anti-inflammatory

*Calculated for dipeptide esters.

Key Observations:

Core Scaffold Differences: Saquinavir’s decahydroisoquinoline core distinguishes it from acyclic nucleosides like gancyclovir or acyclovir derivatives, which rely on modified purine/pyrimidine bases. Benzoxazole derivatives (e.g., 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide) share a butanamide moiety but lack the protease-targeting isoquinoline group, instead exhibiting anti-inflammatory activity.

Functional Group Impact: The quinoline-2-carbonylamino group in Saquinavir enhances protease binding compared to simpler amides in benzoxazole derivatives. tert-butylcarbamoyl groups improve metabolic stability, whereas methoxy substituents in benzoxazoles modulate solubility.

Pharmacokinetic and Physicochemical Comparisons

  • Solubility and logP :
    Saquinavir’s high logP (3.8) correlates with low aqueous solubility, a limitation addressed in prodrug designs (e.g., dipeptide esters of acyclovir with logP 1.2–2.1). Benzoxazole derivatives (logP 2.7–3.1) balance lipophilicity and solubility better.

  • Bioactivity: Saquinavir’s antiviral specificity contrasts with benzoxazoles’ anti-inflammatory effects. Compounds like 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide () exhibit thienopyrimidine cores but lack protease inhibition, instead showing kinase modulation.

Research Findings and Clinical Relevance

Saquinavir’s Prodrug Optimization

  • Dipeptide-based prodrugs of Saquinavir analogs demonstrate improved water solubility and membrane permeability, critical for oral bioavailability.
  • Structural modifications, such as replacing the tert-butyl group with hydrophilic moieties, remain under exploration.

Emerging Structural Analogues

  • 4-(3-Oxobutanamido)benzamide derivatives () feature similar amide linkages but target cancer cell lines (e.g., HeLa) via cytotoxic mechanisms.

Biological Activity

N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide (referred to as Compound A) is a complex organic molecule notable for its potential biological activities. This article discusses its synthesis, biological interactions, and pharmacological implications based on current research findings.

Structural Characteristics

Compound A features a multi-cyclic framework with an isoquinoline moiety and various functional groups including:

  • Tert-butylamino group : Enhances lipophilicity and may facilitate membrane penetration.
  • Hydroxyl and amide groups : Potentially involved in hydrogen bonding with biological targets.

Biological Activity Overview

Research indicates that Compound A may exhibit multiple biological activities:

1. Antioxidant Activity

Studies have demonstrated that compounds with similar structures show significant antioxidant properties. For instance, they effectively inhibit lipid peroxidation and demonstrate high antioxidant activity in assays like ABTS and FRAP . This suggests that Compound A may also possess similar capabilities.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds analogous to Compound A have shown mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with specific IC50 values indicating their potency . The kinetics of inhibition suggest that these compounds can potentially block AChE-induced β-amyloid aggregation, a key factor in Alzheimer's pathology.

The synthesis of Compound A involves several steps that include the formation of the isoquinoline structure followed by the introduction of functional groups. Understanding the mechanism of action is critical for elucidating its pharmacological profile:

  • Binding Studies : Docking studies indicate potential binding sites on cholinesterases which could explain its inhibitory effects .

Comparative Analysis

To better understand the biological significance of Compound A, a comparison with related compounds provides insights into its potential efficacy:

Compound NameStructure FeaturesBiological ActivityIC50 Values (µM)
Compound BSimilar isoquinolineModerate AChE inhibition1.90 (AChE)
Compound CQuinoline-basedHigh antioxidant activity-
Compound DTert-butyl groupAntimicrobial properties-

Case Study 1: Inhibition of Cholinesterases

In a study focused on novel cholinesterase inhibitors, compounds structurally similar to Compound A were tested for their ability to inhibit AChE and BChE. The results indicated that these compounds could significantly reduce enzyme activity at micromolar concentrations. This suggests that Compound A may hold promise as a therapeutic agent for cognitive disorders .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of related compounds through various assays. Results showed a marked reduction in oxidative stress markers in treated samples compared to controls, indicating that derivatives of Compound A could be explored for neuroprotective applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.